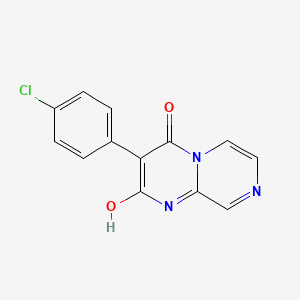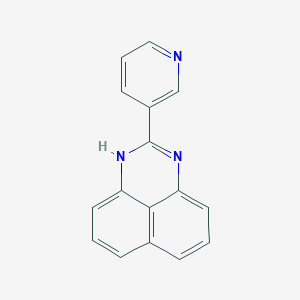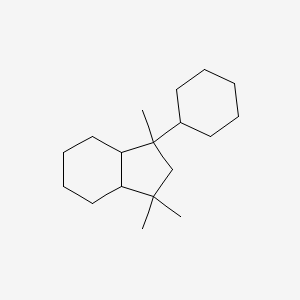
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- is a chemical compound with the molecular formula C18H32 and a molecular weight of 248.45 g/mol . This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- typically involves the hydrogenation of indene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield fully saturated hydrocarbons.
Scientific Research Applications
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- can be compared with other similar compounds such as:
1H-Indene, 1,1,3-trimethyl-: This compound has a similar structure but lacks the cyclohexyl group, resulting in different chemical properties and applications.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-:
The uniqueness of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
22236-61-9 |
|---|---|
Molecular Formula |
C18H32 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-cyclohexyl-1,3,3-trimethyl-3a,4,5,6,7,7a-hexahydro-2H-indene |
InChI |
InChI=1S/C18H32/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h14-16H,4-13H2,1-3H3 |
InChI Key |
XZTRZJDPHSPEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C1CCCC2)(C)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



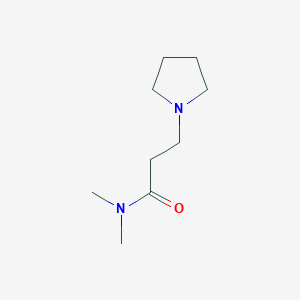
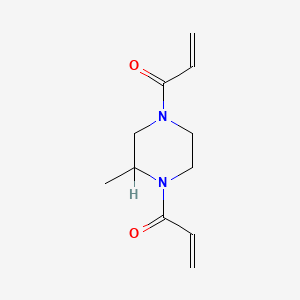

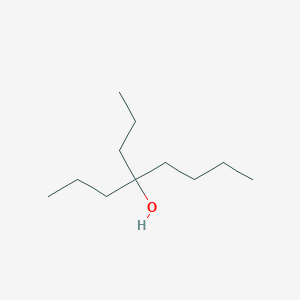
![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

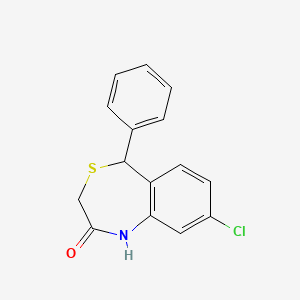
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
